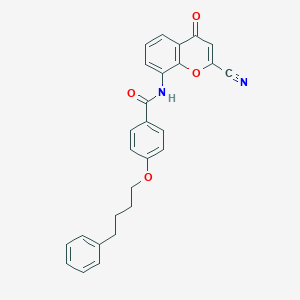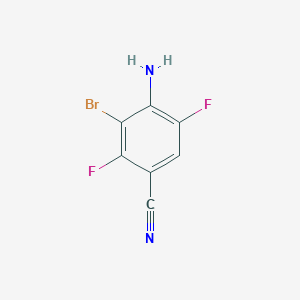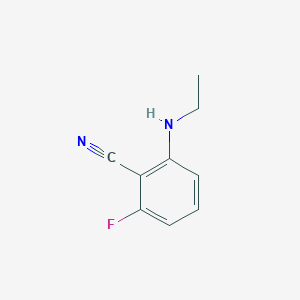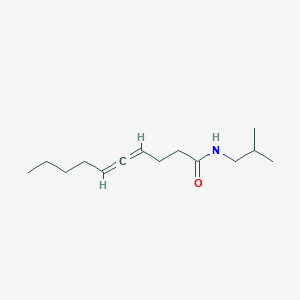
N-(2-methylpropyl)deca-4,5-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that belongs to the class of amides. It is commonly known as N-isoamyl decadienamide or IAD. This chemical compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)deca-4,5-dienamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound has also been studied for its potential use in the food industry as a flavoring agent. Moreover, it has been found to have insecticidal and repellent properties, making it a potential candidate for use in pest control.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)deca-4,5-dienamide is not yet fully understood. However, it is believed that this compound exerts its effects by disrupting the cell membrane of microorganisms. It has been found to inhibit the growth of various bacterial and fungal strains. Moreover, it has been found to have an effect on the nervous system of insects, leading to their paralysis and death.
Efectos Bioquímicos Y Fisiológicos
N-(2-methylpropyl)deca-4,5-dienamide has been found to have minimal toxicity and is considered safe for use in scientific research. It has been shown to have no significant effect on the growth of mammalian cells. Moreover, it has been found to have no adverse effects on the liver and kidney functions of animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-methylpropyl)deca-4,5-dienamide is its broad-spectrum activity against various microorganisms. Moreover, it has been found to be stable under various environmental conditions, making it suitable for use in different applications. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(2-methylpropyl)deca-4,5-dienamide. One potential direction is its use in the development of novel antimicrobial agents. Moreover, it has been suggested that this compound may have potential applications in the development of insect repellents and pesticides. Further research is needed to explore these potential applications and to fully understand the mechanism of action of this compound.
Conclusion:
N-(2-methylpropyl)deca-4,5-dienamide is a synthetic compound that has potential applications in various scientific research fields. It exhibits antibacterial, antifungal, and antiviral properties and has been found to have insecticidal and repellent properties. The synthesis method is simple and cost-effective, and the compound is considered safe for use in scientific research. Further research is needed to fully understand the mechanism of action and to explore the potential applications of this compound.
Métodos De Síntesis
N-(2-methylpropyl)deca-4,5-dienamide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-methylpropylamine with decadienal in the presence of a catalyst. The reaction yields N-(2-methylpropyl)deca-4,5-dienamide as the final product. This method is cost-effective and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
117345-89-8 |
|---|---|
Nombre del producto |
N-(2-methylpropyl)deca-4,5-dienamide |
Fórmula molecular |
C14H25NO |
Peso molecular |
223.35 g/mol |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h7,9,13H,4-6,10-12H2,1-3H3,(H,15,16) |
Clave InChI |
MDXLCORVQOOIIY-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCC(=O)NCC(C)C |
SMILES canónico |
CCCCC=C=CCCC(=O)NCC(C)C |
Otros números CAS |
117345-89-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



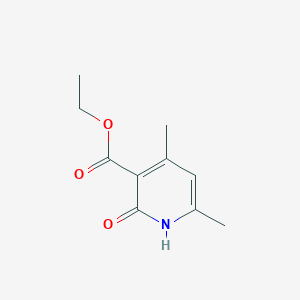
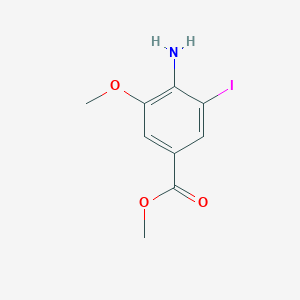
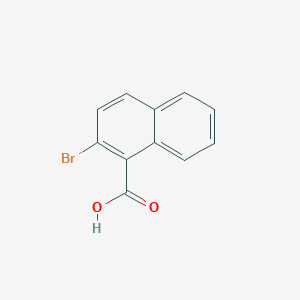
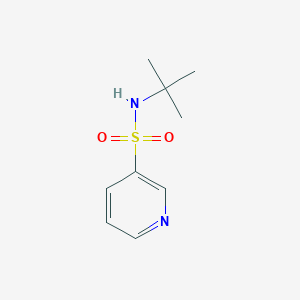
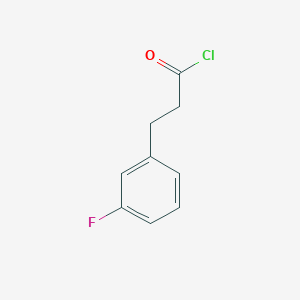
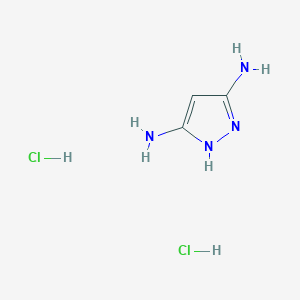
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
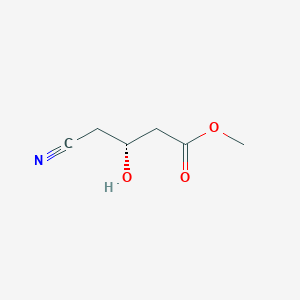
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
